2CB-Ind (5-bromo-2,3-dihydro-4,7-dimethoxy-1H-indene-1-methanamine) is a synthetic, conformationally restricted phenethylamine engineered for selective serotonergic receptor modulation [1]. By incorporating the ethylamine side chain into a rigid indane ring system, 2CB-Ind overcomes the conformational flexibility inherent to classical phenethylamines like 2C-B [2]. This structural rigidification locks the molecule into a specific bioactive geometry, making it an essential reference standard and pharmacological probe for 5-HT2A and 5-HT2C receptor assays. For procurement specialists and laboratory directors, 2CB-Ind offers a highly stable, moderately potent (Ki = 47 nM at h5-HT2A) baseline material that ensures reproducible dose-response curves and distinct functional selectivity in downstream signaling pathways, such as phosphoinositide (PI) turnover, without the rapid receptor desensitization caused by ultra-potent analogs [1].
Substituting 2CB-Ind with its flexible parent compound (2C-B) or highly potent rigidified analogs (such as TCB-2 or 25B-NBOMe) fundamentally compromises assay integrity and operational workflows [1]. Flexible phenethylamines adopt multiple conformations in solution, leading to off-target binding noise and variable lot-to-lot assay results in complex biological matrices [2]. Conversely, substituting with ultra-potent derivatives like TCB-2 introduces severe signal saturation and rapid receptor internalization, severely truncating the dynamic range required for precise IC50/EC50 mapping[1]. Furthermore, the indane core of 2CB-Ind provides superior chemical stability in standard DMSO stock solutions compared to N-benzyl derivatives, preventing degradation-induced data drift during prolonged high-throughput screening campaigns. Procuring the exact 2CB-Ind structure is therefore critical for maintaining assay reproducibility, stable baseline metrics, and isolated functional selectivity[2].
2CB-Ind demonstrates a moderate binding affinity at the human 5-HT2A receptor (Ki = 47 nM), which provides an optimal dynamic range for concentration-response assays [1]. In contrast, the benzocyclobutene analog TCB-2 exhibits sub-nanomolar affinity, which frequently leads to rapid receptor desensitization and signal saturation in standard in vitro models. This moderate potency allows 2CB-Ind to be utilized as a reliable calibration standard without overwhelming the receptor system[1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | 47 nM (moderate, optimal for dynamic range) |
| Comparator Or Baseline | TCB-2 (< 1 nM, ultra-potent) |
| Quantified Difference | >40-fold reduction in binding affinity, preventing premature receptor saturation |
| Conditions | In vitro human 5-HT2A receptor radioligand binding assay |
Procuring a moderate-affinity probe ensures a wider, more manageable dynamic range for generating precise dose-response curves in high-throughput pharmacological screening.
The incorporation of the ethylamine side chain into the rigid indane core of 2CB-Ind restricts the molecule to a single bioactive conformation [2]. Standard 2C-B retains a highly flexible side chain that can adopt multiple rotamers, increasing the probability of non-specific binding and off-target interactions in complex tissue homogenates [1]. This structural rigidification significantly lowers background noise and improves the statistical reliability of receptor activation assays [2].
| Evidence Dimension | Conformational degrees of freedom (side chain) |
| Target Compound Data | Locked out-of-plane conformation (indane ring) |
| Comparator Or Baseline | 2C-B (freely rotating ethylamine side chain) |
| Quantified Difference | Elimination of side-chain rotameric variability, directly correlating to reduced off-target binding variance |
| Conditions | Solution-phase receptor binding in tissue homogenates |
Eliminating conformational flexibility reduces assay background noise, making 2CB-Ind a superior choice for procurement in laboratories requiring high lot-to-lot reproducibility.
Conformationally restricted phenethylamines like 2CB-Ind exhibit pronounced functional selectivity, preferentially stimulating phosphoinositide (PI) turnover over arachidonic acid (AA) release [1]. While traditional flexible phenethylamines often trigger a mixed or balanced activation of these G-protein coupled cascades, the indane-constrained geometry heavily biases the signaling pathway. This allows researchers to isolate PI-linked cellular responses without confounding cross-talk from AA-mediated secondary signaling pathways [1].
| Evidence Dimension | Pathway activation ratio (PI turnover vs. AA release) |
| Target Compound Data | Highly biased toward PI turnover |
| Comparator Or Baseline | Standard flexible phenethylamines (mixed/balanced pathway activation) |
| Quantified Difference | Significant functional bias toward PI signaling, minimizing AA release cross-talk |
| Conditions | In vitro G-protein coupled receptor downstream signaling assays |
Buyers conducting pathway-specific signal transduction research must procure this exact rigidified analog to avoid the confounding mixed-pathway activation seen in generic substitutes.
The fully hydrocarbon indane ring system of 2CB-Ind confers excellent chemical stability in standard laboratory solvents [1]. Unlike N-benzyl substituted analogs (e.g., 25B-NBOMe) which contain ether and benzylic linkages susceptible to oxidative cleavage over time, 2CB-Ind maintains its structural integrity in DMSO stock solutions. This structural robustness prevents the accumulation of degradation products that can skew high-throughput screening results over multi-month campaigns [1].
| Evidence Dimension | Oxidative and solvolytic stability in DMSO |
| Target Compound Data | High stability due to robust indane hydrocarbon core |
| Comparator Or Baseline | 25B-NBOMe (susceptible to benzylic oxidation/cleavage) |
| Quantified Difference | Extended shelf-life and stable purity profile in solution compared to N-benzyl derivatives |
| Conditions | Long-term storage in DMSO at room temperature or 4°C |
Procuring a chemically stable indane derivative reduces the frequency and cost of replacing degraded stock solutions in extended screening workflows.
Due to its moderate binding affinity (Ki = 47 nM) and lack of rapid receptor saturating effects, 2CB-Ind is the optimal reference standard for calibrating dose-response assays[1]. It provides a reliable, reproducible baseline that allows for the accurate IC50/EC50 determination of novel, unknown serotonergic ligands without the dynamic range truncation caused by ultra-potent analogs like TCB-2[1].
Leveraging its functional selectivity, 2CB-Ind is uniquely suited for studies aiming to isolate phosphoinositide (PI) turnover from arachidonic acid (AA) release[1]. Laboratories investigating Gq-coupled receptor signaling can utilize this compound to trigger specific intracellular cascades without the confounding cross-talk typical of flexible, non-selective phenethylamines [1].
The locked out-of-plane conformation of the indane core makes 2CB-Ind an ideal rigid probe for validating homology models and X-ray crystallography data of the 5-HT2A receptor[2]. Computational chemists and structural biologists procure this compound to accurately map the active binding pocket, as its lack of rotameric flexibility eliminates the conformational ambiguity present when using standard 2C-B [2].
The robust chemical stability of the indane ring system ensures that 2CB-Ind remains intact in DMSO stock solutions over extended periods [2]. This makes it highly suitable for multi-month pharmacological profiling or automated screening workflows, where the degradation of less stable N-benzyl derivatives would otherwise introduce unacceptable data drift and necessitate costly re-synthesis [2].